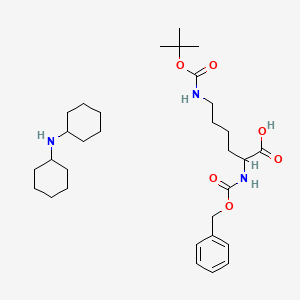
z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-LYS(BOC)-OH DCHA: is a chemical compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group, which serves as a protective group, and a dicyclohexylamine (DCHA) salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-LYS(BOC)-OH DCHA typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of BOC-protected lysine. The product is then purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Z-LYS(BOC)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions: Z-LYS(BOC)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used for the removal of the BOC group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed:
Deprotection: The major product is lysine with a free amino group.
Coupling: The major products are peptides with extended amino acid chains.
Scientific Research Applications
Chemistry: Z-LYS(BOC)-OH DCHA is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protective group properties make it an essential reagent in solid-phase peptide synthesis.
Biology: In biological research, the compound is used to synthesize peptides that are employed in various studies, including enzyme-substrate interactions, receptor binding assays, and protein-protein interactions.
Medicine: In medicinal chemistry, Z-LYS(BOC)-OH DCHA is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays.
Industry: The compound finds applications in the pharmaceutical industry for the large-scale production of peptide drugs. It is also used in the production of cosmetic peptides and other bioactive compounds.
Mechanism of Action
The primary mechanism of action of Z-LYS(BOC)-OH DCHA involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group of lysine from unwanted reactions during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The DCHA salt form enhances the solubility and stability of the compound, making it easier to handle and use in various reactions.
Comparison with Similar Compounds
Z-L-Lys-SBzl: This compound is another derivative of lysine used in peptide synthesis. It features a thiobenzyl ester group instead of a BOC group.
Fmoc-Lys(BOC)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of a BOC group.
Uniqueness: Z-LYS(BOC)-OH DCHA is unique due to its combination of the BOC protective group and the DCHA salt form. This combination provides both protection and enhanced solubility, making it particularly useful in peptide synthesis. The BOC group is easily removable under mild acidic conditions, allowing for efficient deprotection and subsequent reactions.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDLJMATIHSOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)

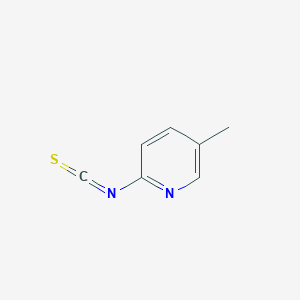
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
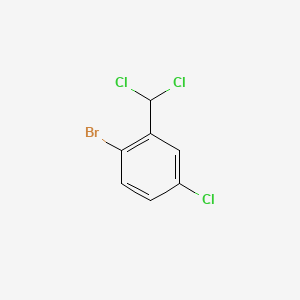
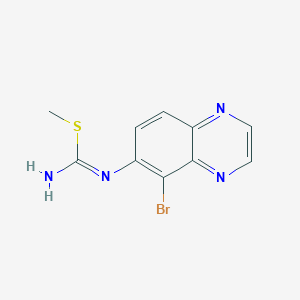
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
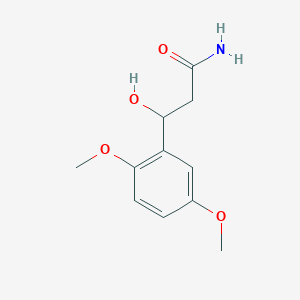
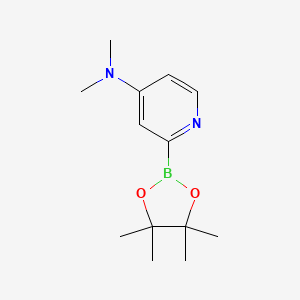
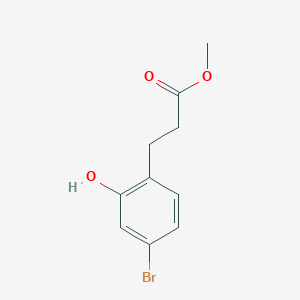
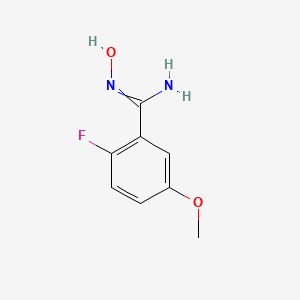
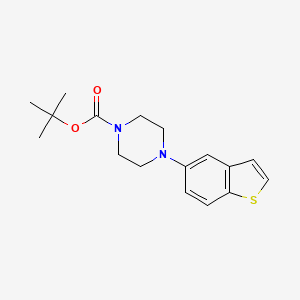
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
